benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC13760298
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO3 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m1/s1 |
| Standard InChI Key | GKBNRJQNBQXKON-NEPJUHHUSA-N |
| Isomeric SMILES | C1[C@H]2CC(=O)[C@H]1CN2C(=O)OCC3=CC=CC=C3 |
| SMILES | C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Stereochemical Features
Core Bicyclic Framework
The compound’s backbone consists of a bicyclo[2.2.1]heptane system, a norbornane derivative where one carbon atom is replaced by nitrogen, forming a 2-azabicyclo structure . The nitrogen atom occupies the bridgehead position, creating a strained, rigid framework that influences its reactivity and intermolecular interactions. The ketone group at position 5 introduces a site for nucleophilic attack or reduction, while the benzyl ester at position 2 provides steric protection for the carboxylate moiety.
Stereochemical Configuration
The (1S,4R) configuration ensures specific spatial orientation of substituents, critical for enantioselective synthesis and biological activity. This stereochemistry is preserved during synthesis through chiral catalysts or starting materials, as evidenced by the use of enantiomerically pure precursors in oxidative reactions .
Synthetic Methodologies
Oxidation of 5-Hydroxy Precursors
A validated route involves the oxidation of (1R,4R,5S)-benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) and toluene under inert conditions . The reaction proceeds at 60°C for 3.5 hours, yielding the target compound in 75% efficiency after purification via column chromatography . Key steps include:
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Reagent stoichiometry: 1.35 equivalents of IBX relative to the substrate.
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Work-up: Extraction with ethyl acetate, washing with brine, and drying over magnesium sulfate.
Alternative Organocatalytic Approaches
Organocatalytic formal [4 + 2] cycloaddition reactions enable enantioselective construction of the bicyclo[2.2.1]heptane core from cyclopentene derivatives. This method avoids transition metals, favoring mild conditions and high stereochemical fidelity.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₅NO₃ | |
| Molecular weight | 245.27 g/mol | |
| Melting point | Not reported | - |
| Boiling point | Not reported | - |
| Solubility | Soluble in DMSO, toluene |
The compound’s solubility in polar aprotic solvents like DMSO facilitates its use in further synthetic transformations . Spectroscopic data (e.g., NMR, IR) confirm the presence of the benzyl ester (δ 7.3–7.4 ppm in ¹H NMR) and carbonyl groups (ν 1740 cm⁻¹ in IR).
Applications in Pharmaceutical Synthesis
Intermediate for β-Lactam Antibiotics
The rigid bicyclic framework mimics the β-lactam ring’s strain, making it a precursor for novel antibiotics. Functionalization at the ketone position enables incorporation into larger pharmacophores, enhancing target binding affinity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Signals at δ 5.1–5.3 ppm (benzyl CH₂), δ 3.8–4.2 ppm (bridgehead protons), and δ 2.5–3.0 ppm (bicyclic methylene groups).
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¹³C NMR: Carbonyl carbon at δ 170–175 ppm, aromatic carbons at δ 125–135 ppm.
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 245.1 ([M+H]⁺), consistent with the molecular formula C₁₄H₁₅NO₃ .
Challenges and Future Directions
Scalable synthesis remains a hurdle due to the multi-step oxidation and purification processes . Future research should explore continuous-flow systems to improve yield and reduce reaction times. Additionally, computational modeling could optimize stereoselective pathways, minimizing byproduct formation.
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